molecular formula C5H6BrF3 B2547088 1-Bromo-3-(trifluoromethyl)cyclobutane CAS No. 2247103-30-4

1-Bromo-3-(trifluoromethyl)cyclobutane

Cat. No. B2547088
CAS RN: 2247103-30-4
M. Wt: 203.002
InChI Key: LHJMYJBLOMVORH-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)cyclobutane is a chemical compound that is part of the cyclobutane family, characterized by a four-membered ring structure. This compound is particularly interesting due to the presence of a trifluoromethyl group and a bromine atom, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. For instance, cyclobuta(1,2-d)benzyne, a related compound, has been generated from 4,5-bromoiodobenzocyclobutene using magnesium or butyllithium, demonstrating the potential for halogenated cyclobutanes to be precursors for reactive intermediates . Additionally, the synthesis of 3-trifluoromethylpyrroles through a [3 + 2] cycloaddition involving a bromo-trifluoromethylated compound suggests that similar methodologies could potentially be applied to synthesize this compound .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be probed using nuclear magnetic resonance (NMR). For example, studies on 1,1-difluoro-3-phenylcyclobutane derivatives have revealed insights into the ring's planarity and the magnetic equivalence of protons in the cyclobutane ring . These findings are relevant as they provide a foundation for understanding the structural aspects of halogenated and trifluoromethylated cyclobutanes, which would include this compound.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives can be quite varied. The generation and trapping of cyclobuta(1,2-d)benzyne indicate that cyclobutane compounds can participate in Diels-Alder reactions and dimerization processes . Furthermore, the reactions of N-bromobis(trifluoromethyl)amine with dienes, as described in the literature, provide examples of how bromine and trifluoromethyl groups can react under ionic conditions to form adducts, which could be analogous to reactions involving this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their substituents. For example, the presence of fluorine atoms can lead to unique spin-spin coupling phenomena observable by NMR, as seen in difluoro-phenylcyclobutane derivatives . These properties, such as chemical shifts and coupling constants, are crucial for characterizing the compound and understanding its behavior in different environments.

Scientific Research Applications

Conformational Analysis

1-Bromo-3-(trifluoromethyl)cyclobutane and similar compounds have been studied for their conformational behavior. Investigations using Raman spectroscopy and infrared techniques have revealed insights into the conformers of such molecules and the barriers between them, contributing to the understanding of molecular structures and behaviors (Powell et al., 1988).

Synthesis and Reactivity

This compound has been involved in the thermal [2+2] cycloaddition reactions. Studies have shown how it forms specific dimers, contributing to the synthesis of novel organic compounds with potential applications in materials science and pharmaceuticals (Toda et al., 1974).

Photocatalytic Applications

Recent research has described a visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives using 1-bromo-1-trifluoromethylethene. This work is significant in the field of photocatalysis and organic synthesis, demonstrating new methods for constructing complex molecules (Hu et al., 2023).

Safety and Hazards

“1-Bromo-3-(trifluoromethyl)cyclobutane” is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Bicyclobutanes, such as “1-Bromo-3-(trifluoromethyl)cyclobutane”, are intriguing building blocks in organic chemistry due to their high strain and low activation barriers to reactivity . There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics . Therefore, the development of more practical routes for the synthesis of bicyclobutanes and the exploration of their unique reactivity could be a promising direction for future research .

properties

IUPAC Name

1-bromo-3-(trifluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJMYJBLOMVORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2247103-30-4, 2306248-65-5, 2375261-29-1
Record name 1-bromo-3-(trifluoromethyl)cyclobutane
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Record name rac-(1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-1-bromo-3-(trifluoromethyl)cyclobutane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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